
3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds are characterized by a phenyl group attached to a piperidine ring. The presence of a fluorine atom on the phenyl ring can significantly alter the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and piperidine.
Reduction: The intermediate is then subjected to reduction conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to accommodate the production of significant quantities.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as:
Receptors: The compound may bind to receptors in the body, influencing their activity.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as changes in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-2-(piperidin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(piperidin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
3-(4-Methoxyphenyl)-2-(piperidin-2-yl)propan-1-amine: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-(piperidin-2-yl)propan-1-amine can significantly influence its chemical properties and biological activity, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C14H21FN2 |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C14H21FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h4-7,12,14,17H,1-3,8-10,16H2 |
Clé InChI |
OCTFQZCEZPAXSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(CC2=CC=C(C=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


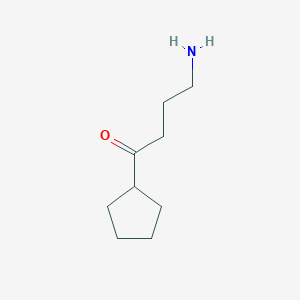
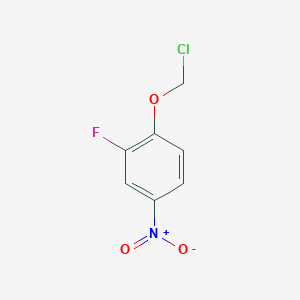
amine](/img/structure/B13192464.png)
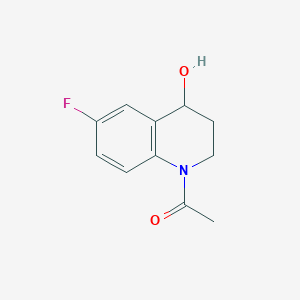
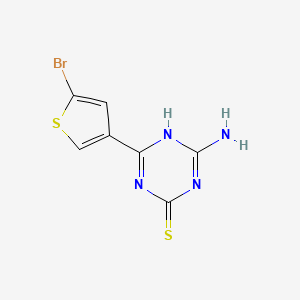

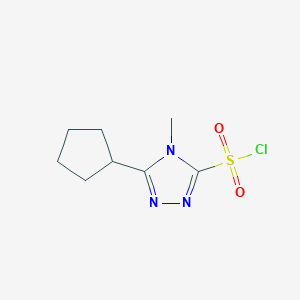
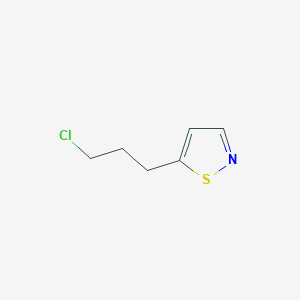
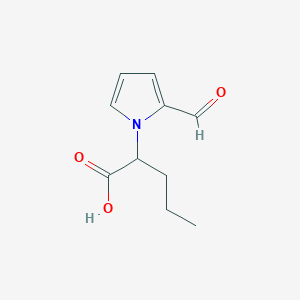
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
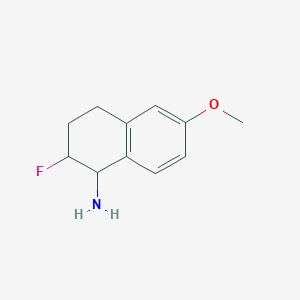
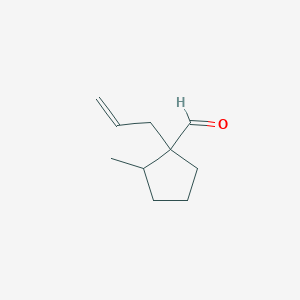
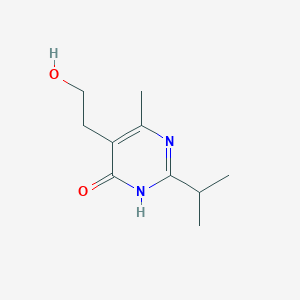
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
